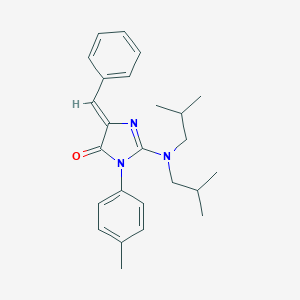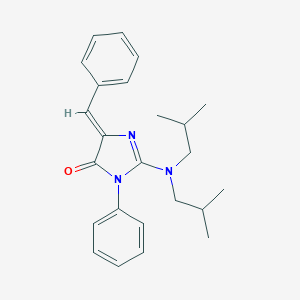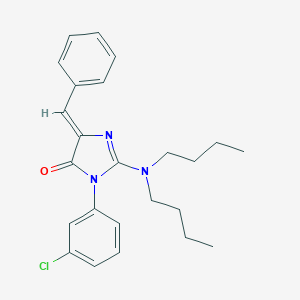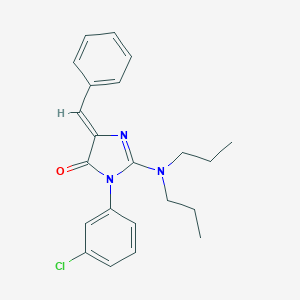![molecular formula C14H18N2OS B295982 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole is a chemical compound that belongs to the class of thiadiazole derivatives. It has been studied for its potential applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole is not fully understood. However, it has been suggested that the compound may act as an inhibitor of various enzymes such as tyrosinase and acetylcholinesterase. It may also interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor activities. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole in lab experiments is its high solubility in organic solvents such as DMSO and chloroform. This makes it easy to dissolve and work with in experiments. However, one of the limitations is its low stability under acidic conditions, which can lead to decomposition of the compound.
Zukünftige Richtungen
There are several future directions for the study of 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole. One direction is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, the use of this compound as a fluorescent probe for the detection of biomolecules could also be further explored. Finally, the potential use of the compound in the development of organic electronic devices could also be investigated.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole involves the reaction of 2-bromoanisole with thiosemicarbazide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at a high temperature of 150°C. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole has been studied for its potential applications in various scientific research fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In material science, it has been studied for its potential applications in the development of organic electronic devices such as OLEDs and solar cells. In biochemistry, it has been investigated for its potential use as a fluorescent probe for the detection of biomolecules.
Eigenschaften
Molekularformel |
C14H18N2OS |
|---|---|
Molekulargewicht |
262.37 g/mol |
IUPAC-Name |
4-(2-hexoxyphenyl)thiadiazole |
InChI |
InChI=1S/C14H18N2OS/c1-2-3-4-7-10-17-14-9-6-5-8-12(14)13-11-18-16-15-13/h5-6,8-9,11H,2-4,7,10H2,1H3 |
InChI-Schlüssel |
XJNJRDHZPUBLMJ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1C2=CSN=N2 |
Kanonische SMILES |
CCCCCCOC1=CC=CC=C1C2=CSN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
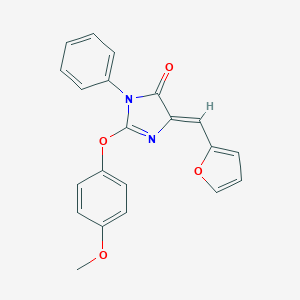
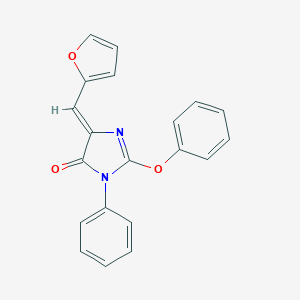

![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)




